N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine
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Overview
Description
N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine is a complex organic compound characterized by the presence of multiple benzimidazole groups attached to a hexane-1,6-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with benzimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the benzimidazole groups, leading to different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine has numerous applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is explored for its potential use in materials science, such as in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N1,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The benzimidazole groups can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The hexane-1,6-diamine backbone provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-Hydroxypropyl)ethylenediamine: This compound is used in the production of polyurethane coatings and as a chelating agent.
N,N,N’,N’-Tetrakis(2-Hydroxyethyl)ethylenediamine: Known for its use in the synthesis of various polymers and as a crosslinking agent.
Uniqueness
N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine is unique due to the presence of multiple benzimidazole groups, which confer distinct electronic and steric properties. These features make it particularly suitable for applications requiring specific interactions with metal ions or biological targets.
Properties
CAS No. |
84994-99-0 |
---|---|
Molecular Formula |
C38H40N10 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C38H40N10/c1(11-21-47(23-35-39-27-13-3-4-14-28(27)40-35)24-36-41-29-15-5-6-16-30(29)42-36)2-12-22-48(25-37-43-31-17-7-8-18-32(31)44-37)26-38-45-33-19-9-10-20-34(33)46-38/h3-10,13-20H,1-2,11-12,21-26H2,(H,39,40)(H,41,42)(H,43,44)(H,45,46) |
InChI Key |
URMMDZFKVKKASQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CCCCCCN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7 |
Origin of Product |
United States |
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